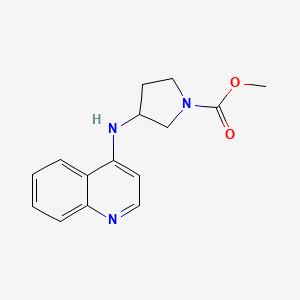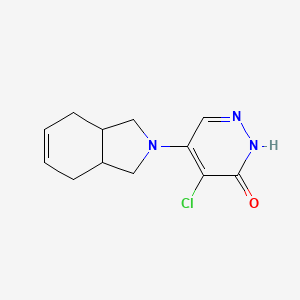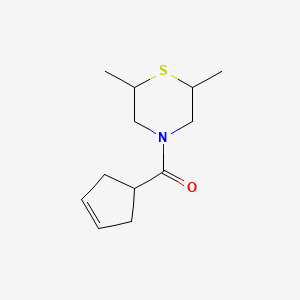
Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate is a synthetic organic compound that features a quinoline moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine carboxylate esters. One common method includes the nucleophilic substitution reaction where a quinoline derivative reacts with a pyrrolidine carboxylate ester under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety.
Pyrrolidine derivatives: Compounds such as nicotine and pyrrolidine alkaloids.
Uniqueness
Methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate is unique due to its combination of a quinoline and pyrrolidine moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-(quinolin-4-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)18-9-7-11(10-18)17-14-6-8-16-13-5-3-2-4-12(13)14/h2-6,8,11H,7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBGYSSTGKOJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-3-yl]-1,3-thiazole](/img/structure/B6895831.png)
![4-[(2-Tert-butylpyrrolidin-1-yl)methyl]pyridine](/img/structure/B6895841.png)

![4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B6895854.png)
![N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]acetamide](/img/structure/B6895862.png)
![(2S)-1-[(2,6-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6895865.png)
![N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]oxan-4-amine](/img/structure/B6895872.png)
![7-(3-Pyrrolidin-1-ylpyrrolidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B6895873.png)
![N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]thian-4-amine](/img/structure/B6895877.png)

![1-[2-(3-Fluorophenyl)-4-methylpyrrolidin-1-yl]ethanone](/img/structure/B6895897.png)


![1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6895932.png)
